Cas no 898430-51-8 (N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl-3-nitrobenzamide)

N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl-3-nitrobenzamide structure
898430-51-8 structure
商品名:N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl-3-nitrobenzamide
CAS番号:898430-51-8
MF:C21H26N4O4
メガワット:398.455544948578
CID:5482156

N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]-3-nitro-
    • N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl-3-nitrobenzamide
    • インチ: 1S/C21H26N4O4/c1-23-10-12-24(13-11-23)20(16-6-8-19(29-2)9-7-16)15-22-21(26)17-4-3-5-18(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26)
    • InChIKey: NIYMIRDIDBDWGY-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(C1=CC=C(OC)C=C1)N1CCN(C)CC1)(=O)C1=CC=CC([N+]([O-])=O)=C1

N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl-3-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2672-0015-30mg
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2672-0015-4mg
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2672-0015-15mg
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2672-0015-20μmol
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2672-0015-40mg
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2672-0015-5μmol
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2672-0015-2μmol
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2672-0015-1mg
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2672-0015-10mg
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2672-0015-50mg
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
898430-51-8 90%+
50mg
$160.0 2023-05-16

N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl-3-nitrobenzamide 関連文献

N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl-3-nitrobenzamideに関する追加情報

N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-Nitrobenzamide (CAS No. 898430-51-8): A Comprehensive Overview

N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-nitrobenzamide (CAS No. 898430-51-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This comprehensive overview aims to provide a detailed insight into the chemical structure, synthesis, biological activity, and recent research advancements of this compound.

The chemical structure of N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-nitrobenzamide is defined by its key functional groups: a methoxyphenyl moiety, a methylpiperazinyl group, and a nitrobenzamide segment. These functional groups contribute to the compound's overall pharmacological properties and biological activity. The methoxyphenyl group enhances the lipophilicity of the molecule, facilitating its ability to cross biological membranes and reach target sites within cells. The methylpiperazinyl group, on the other hand, confers specific binding affinities to certain receptors, making it a valuable component in drug design. The nitrobenzamide segment is known for its ability to modulate various biological processes, including enzyme inhibition and receptor activation.

The synthesis of N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-nitrobenzamide involves several well-defined steps. One common approach is to start with 3-nitrobenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine to form the final product. This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final compound.

Recent studies have highlighted the potential therapeutic applications of N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-nitrobenzamide. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory and neuroprotective effects. Specifically, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Another area of interest is the compound's anticancer activity. Research conducted at the National Cancer Institute revealed that N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-nitrobenzamide selectively targets and inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its therapeutic potential, N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-nitrobenzamide has also been studied for its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.

The safety profile of N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-nitrobenzamide has been extensively evaluated in preclinical studies. Toxicity assessments in animal models have demonstrated that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.

In conclusion, N-2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3-nitrobenzamide (CAS No. 898430-51-8) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its potential benefits in treating various diseases, paving the way for future clinical applications.

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